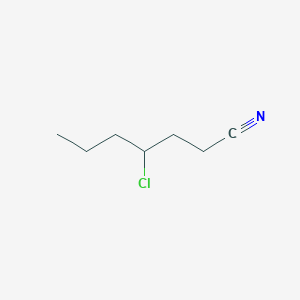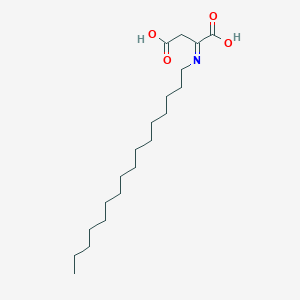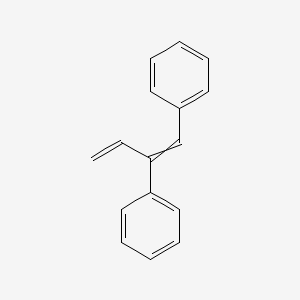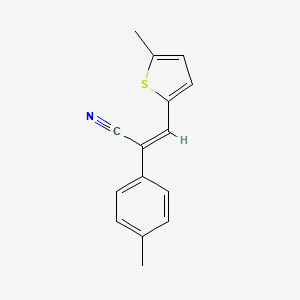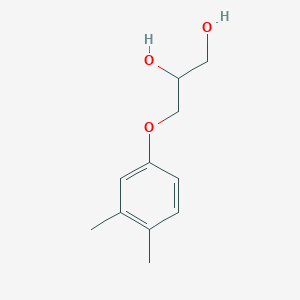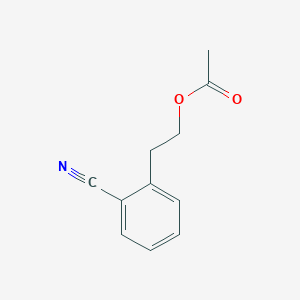
2-(2-Cyanophenyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanophenyl)ethyl acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position and an ethyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)ethyl acetate typically involves the esterification of 2-(2-cyanophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 2-(2-cyanophenyl)acetic acid and ethanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-(2-Cyanophenyl)acetic acid or 2-(2-Cyanophenyl)acetone.
Reduction: 2-(2-Aminophenyl)ethyl acetate.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2-Cyanophenyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanophenyl)ethyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
2-(4-Cyanophenyl)ethyl acetate: Similar structure but with the cyano group at the para position.
2-(2-Cyanophenyl)acetic acid: The acid form of the compound.
2-(2-Aminophenyl)ethyl acetate: The reduced form with an amine group instead of a cyano group.
Uniqueness: 2-(2-Cyanophenyl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
5398-76-5 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(2-cyanophenyl)ethyl acetate |
InChI |
InChI=1S/C11H11NO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3 |
Clave InChI |
VMNCBWHBMJXQCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1=CC=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



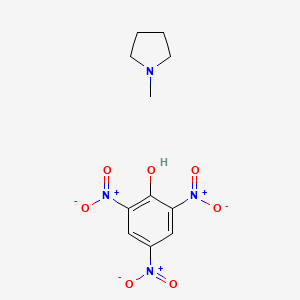
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)



